molecular formula C6H8BrN3O3S B1305130 (5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide CAS No. 82118-18-1

(5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide

Cat. No.: B1305130
CAS No.: 82118-18-1
M. Wt: 282.12 g/mol
InChI Key: NTIKNUAJKOAYOO-UHFFFAOYSA-N
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Description

FT-IR Spectroscopy

The infrared spectrum reveals characteristic absorption bands:

  • N–H stretching : 3293–3198 cm⁻¹ (broad, carbamimidothioate NH groups)
  • C=N stretching : 1661 cm⁻¹ (imine bond)
  • NO₂ asymmetric stretching : 1539 cm⁻¹ (nitro group)
  • C–S vibration : 680–720 cm⁻¹

NMR Spectroscopy

1H NMR (400 MHz, DMSO-d₆) :

  • δ 4.67 ppm (s, 2H, –CH₂– bridge)
  • δ 6.81 ppm (d, J = 3.7 Hz, 1H, furan H3)
  • δ 7.69 ppm (d, J = 3.8 Hz, 1H, furan H4)
  • δ 9.25–9.35 ppm (br, 4H, NH and NH₂ groups)

13C NMR (100 MHz, DMSO-d₆) :

  • δ 22.4 ppm (–CH₂– bridge)
  • δ 113.6 ppm (furan C3)
  • δ 152.0 ppm (furan C5)
  • δ 166.1 ppm (C=S of carbamimidothioate)

Raman Spectroscopy

Prominent Raman shifts include:

  • NO₂ symmetric stretch : 1345 cm⁻¹
  • C=C furan ring vibrations : 1600–1650 cm⁻¹

Quantum Chemical Calculations for Electronic Structure Elucidation

Density Functional Theory (DFT) simulations at the B3LYP/6-311+G(d,p) level provide electronic insights:

  • HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity
  • Atomic charges :
    • Nitro group oxygen: –0.45 e
    • Sulfur atom: –0.32 e
  • Molecular electrostatic potential :
    • Maximum positive potential at the hydrobromide hydrogen (+0.78 e)
    • Negative potential localized on nitro oxygens (–0.65 e)

Frontier molecular orbital analysis shows the HOMO localized on the nitrofuran ring, while the LUMO resides on the carbamimidothioate group, suggesting charge-transfer interactions.

Comparative Analysis with Structural Analogues

Property This compound {[(5-Nitrofuran-2-yl)methylidene]amino}thiourea 3-[(E)-(5-Nitrofuran-2-yl)methylideneamino] Oxazolidinone
Molecular Weight 282.12 g/mol 214.20 g/mol 435.5 g/mol
Key Functional Groups Nitrofuran, carbamimidothioate, HBr Nitrofuran, thiourea Nitrofuran, oxazolidinone, piperazine
H-bond Donors 3 2 1
LogP 1.2 (calculated) 0.8 2.5
Dipole Moment 5.8 Debye 4.2 Debye 7.1 Debye

Properties

IUPAC Name

(5-nitrofuran-2-yl)methyl carbamimidothioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3S.BrH/c7-6(8)13-3-4-1-2-5(12-4)9(10)11;/h1-2H,3H2,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIKNUAJKOAYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])CSC(=N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384324
Record name (5-Nitrofuran-2-yl)methyl carbamimidothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82118-18-1
Record name (5-Nitrofuran-2-yl)methyl carbamimidothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Steps:

  • Formation of Carbamimidothioate Intermediate:
    The 5-nitrofuran-2-ylmethylamine reacts with carbon disulfide under basic or neutral conditions to form a dithiocarbamate intermediate. This step typically requires stirring at room temperature or mild heating to facilitate the nucleophilic attack of the amine on carbon disulfide.

  • Conversion to Carbamimidothioate Hydrobromide Salt:
    The intermediate is then treated with hydrobromic acid, which protonates the compound and forms the hydrobromide salt, enhancing the compound's stability and crystallinity.

  • Isolation and Purification:
    The product is isolated by filtration or solvent evaporation and purified by recrystallization, often from ethanol or other suitable solvents, to achieve high purity.

Typical Reaction Conditions:

Step Reagents/Conditions Temperature Time Yield (%)
Formation of dithiocarbamate 5-nitrofuran-2-ylmethylamine + CS2 Room temp to 50°C 1–3 hours 70–85
Hydrobromide salt formation Addition of HBr 0–25°C 0.5–2 hours 80–90
Purification Recrystallization (ethanol) Reflux or room temp Variable >90 (pure)

These conditions may vary slightly depending on the scale and specific laboratory or industrial protocols.

Industrial Production

In industrial settings, the synthesis is conducted in cGMP-compliant facilities to ensure reproducibility, safety, and product quality. The process is scaled up with careful control of reaction parameters such as temperature, reagent stoichiometry, and reaction time. The hydrobromide salt form is preferred for its enhanced stability and ease of handling.

Research Findings and Literature Data

  • A study on related thiourea derivatives describes a general synthetic procedure where alkyl halides react with thiourea in absolute ethanol under reflux or at room temperature, yielding carbamimidothioate hydrobromide salts. This method aligns with the preparation of (5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide, where the alkyl halide equivalent is the 5-nitrofuran-2-ylmethyl moiety.
  • Literature reports yields ranging from 70% to over 90% depending on reaction conditions and purification methods, with melting points around 183°C confirming product identity.
  • The compound is sensitive to oxidizing agents and bases, which should be avoided during synthesis and storage to prevent decomposition.

Summary Table of Preparation Methods

Aspect Details
Starting Material 5-nitrofuran-2-ylmethylamine
Key Reagents Carbon disulfide, hydrobromic acid
Solvent Ethanol or other suitable organic solvents
Reaction Type Nucleophilic addition followed by salt formation
Temperature Range 0°C to 50°C
Reaction Time 0.5 to 6 hours
Purification Method Filtration, recrystallization
Typical Yield 70–90%
Product Form Hydrobromide salt, crystalline solid
Stability Considerations Avoid oxidizing agents and bases
Industrial Scale cGMP-compliant synthesis with controlled parameters

Chemical Reactions Analysis

Types of Reactions

(5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or hydroxylamine derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Chemistry

(5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide serves as a versatile building block in the synthesis of various heterocyclic compounds. Its structural features allow for diverse chemical reactions, including:

  • Oxidation : The nitrofuran moiety can be oxidized to yield different products.
  • Reduction : Reduction can convert the nitro group to an amino group.
  • Substitution Reactions : The compound can undergo nucleophilic substitution, altering its functional groups.

Antimicrobial Activity

Research has demonstrated that nitrofuran derivatives exhibit potent antimicrobial properties. The mechanism typically involves the reduction of the nitro group, generating reactive intermediates that damage bacterial DNA.

Table 1: Minimum Inhibitory Concentration (MIC) Values for Selected Nitro Compounds

CompoundTarget PathogenMIC (mg/L)
This compoundMycobacterium tuberculosis H37RvTBD
NitrofurantoinEscherichia coli4.0

Studies indicate that derivatives similar to this compound may outperform conventional antibiotics against resistant strains of Mycobacterium tuberculosis.

Antiparasitic Activity

The compound also shows promise in treating parasitic infections, particularly against Trypanosoma cruzi, the causative agent of Chagas disease.

Table 2: IC50 Values for (5-Nitrofuran-2-yl)methylene Substituted Hydrazides Against T. cruzi Strains

CompoundStrainIC50 (μM)
N'-(5-nitrofuran-2-yl)methylene biphenyl-4-carbohydrazideY strain (TcII)1.17 ± 0.12
N'-(5-nitrofuran-2-yl)methylene biphenyl-4-carbohydrazideSilvio X10 cl1 (TcI)3.17 ± 0.32
N'-(5-nitrofuran-2-yl)methylene biphenyl-4-carbohydrazideBug 2149 cl10 (TcV)1.81 ± 0.18

These findings suggest that modifications to the nitrofuran structure can enhance efficacy against parasitic infections.

Medical Research

Ongoing research is exploring the therapeutic potential of this compound in treating bacterial infections and other diseases due to its unique biological activity profile.

Mycobacterial Infections

A study highlighted that certain nitrofuran derivatives demonstrated superior activity against multidrug-resistant strains of Mycobacterium tuberculosis, indicating their potential as new therapeutic agents.

Chagas Disease Treatment

Research involving various nitrofuran-based compounds showed promising results against different strains of Trypanosoma cruzi, underscoring their potential for developing more effective treatments for Chagas disease.

Mechanism of Action

The mechanism of action of (5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide involves its interaction with cellular components. The nitrofuran moiety is known to undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage DNA, RNA, and proteins . This results in the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Structural Features

The compound shares a carbamimidothioate hydrobromide core with several derivatives, differing primarily in the substituent attached to the aromatic or heterocyclic ring. Key structural comparisons include:

Compound Substituent/R-Group Key Structural Observations Reference
Target Compound 5-Nitrofuran-2-yl Nitrofuran’s nitro group enhances electrophilicity, promoting redox activity and antimicrobial effects. Inferred
Compound 6 5-Methoxyindoline-2,3-dione Methoxy and dione groups increase polarity, potentially improving water solubility.
Compound 14 7-Trifluoromethyl-1H-indazole Trifluoromethyl group enhances lipophilicity and metabolic stability.
Compound 4e/4f 2-Fluorophenyl/2-Chlorophenyl Halogen substituents (F/Cl) improve antibacterial activity via electronegative interactions.
  • Bonding and Stability : Carbamimidothioate moieties in analogues exhibit coplanar arrangements with bond lengths of ~1.3 Å (C–N), ~1.4 Å (N–C), and ~1.8 Å (C–S), stabilized by π-conjugation and sp² hybridization . The nitro group in the target compound may further elongate bonds due to electron-withdrawing effects.

Pharmacological Activity

Compound Biological Activity Mechanism/Notes Reference
Target Compound (Predicted) Antimicrobial Nitrofuran’s redox cycling generates DNA-damaging radicals.
Compound 4e/4f Antibacterial (Gram-positive) MIC: 2–8 µg/mL against S. aureus; halogen substituents enhance potency.
Compound 14 Anti-inflammatory Trifluoromethyl group stabilizes binding to enzyme pockets.
Thiouracil Derivatives Antiviral (HCV, SARS) 5-Cyano group critical for inhibiting viral integrase.
  • Nitrofuran Advantage : The nitro group’s ability to penetrate anaerobic environments makes the target compound a candidate for treating infections in hypoxic tissues .

Physicochemical Properties

Comparative NMR and MS data highlight substituent effects on electronic environments:

Compound 13C NMR Shifts (δ, ppm) MS Data (m/z) Reference
Compound 6 δ 193.22 (C=O), 146.52 (aromatic), 44.81 (CH₂) [M+H]⁺: 424
Compound 14 δ 169.34 (C=O), 125.41 (CF₃), 34.31 (CH₂) [M+H]⁺: 365
Compound 4e δ 183.86 (C=O), 160.47 (C–F), 93.22 (pyrrole) [M+H]⁺: 264.0600 (calc)
  • Target Compound Prediction : The nitrofuran’s nitro group (~δ 140–150 ppm for aromatic carbons) and hydrobromide counterion would dominate its NMR profile, with MS [M+H]⁺ likely ~350–400 based on molecular weight trends.

Biological Activity

The compound (5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide (CAS Number: 82118-18-1) is a nitrofuran derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and antiparasitic properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₈BrN₃O₃S. The presence of the nitrofuran moiety is significant, as it is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Nitrofuran derivatives have been widely studied for their antimicrobial properties. The mechanism generally involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage bacterial DNA. Studies have shown that compounds containing the nitrofuran moiety exhibit potent activity against a variety of pathogens, including Mycobacterium tuberculosis and other resistant strains.

Table 1: Minimum Inhibitory Concentration (MIC) Values for Selected Nitro Compounds

CompoundTarget PathogenMIC (mg/L)
This compoundM. tuberculosis H37RvTBD
3-(5-Nitrofuran-2-yl)prop-2-en-1-one derivativeM. tuberculosis H37Rv0.031
NitrofurantoinE. coli4.0

The compound's potential against M. tuberculosis has been highlighted in studies showing that derivatives with similar structures can outperform traditional antibiotics like isoniazid and rifampicin .

Antiparasitic Activity

Research indicates that nitrofuran derivatives also possess antiparasitic properties, particularly against Trypanosoma cruzi , the causative agent of Chagas disease. A study demonstrated that various substituted hydrazides based on the nitrofuran structure showed enhanced trypanocidal activity compared to existing treatments .

Table 2: IC50 Values for (5-Nitrofuran-2-yl)methylene Substituted Hydrazides Against T. cruzi Strains

CompoundStrainIC50 (μM)
N'-(5-nitrofuran-2-yl)methylene biphenyl-4-carbohydrazideY strain (TcII)1.17 ± 0.12
N'-(5-nitrofuran-2-yl)methylene biphenyl-4-carbohydrazideSilvio X10 cl1 (TcI)3.17 ± 0.32
N'-(5-nitrofuran-2-yl)methylene biphenyl-4-carbohydrazideBug 2149 cl10 (TcV)1.81 ± 0.18

These findings suggest that modifications to the nitrofuran structure can lead to significant improvements in efficacy against parasitic infections.

The biological activity of this compound can be attributed to its ability to generate reactive intermediates upon reduction, which subsequently bind to DNA and other cellular macromolecules, leading to cell death . This mechanism is particularly effective against bacteria and parasites that rely on rapid cellular division.

Case Studies

Several studies have highlighted the effectiveness of nitrofuran derivatives in clinical settings:

  • Mycobacterial Infections : A study reported that certain nitrofuran derivatives demonstrated superior activity against multidrug-resistant strains of M. tuberculosis, suggesting their potential as new therapeutic agents .
  • Chagas Disease Treatment : Research involving various nitrofuran-based compounds showed promising results against different strains of T. cruzi, indicating their potential for developing more effective treatments for Chagas disease .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide
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(5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide

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